molecular formula C4H4K2O6 B7823210 dipotassium;2,3-dihydroxybutanedioate

dipotassium;2,3-dihydroxybutanedioate

Cat. No.: B7823210
M. Wt: 226.27 g/mol
InChI Key: AVTYONGGKAJVTE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium 2,3-dihydroxybutanedioate, also known as dipotassium tartrate, is the potassium salt of tartaric acid. Its molecular formula is C₄H₄K₂O₆, with a molecular weight of 226.27 g/mol . The compound exists in multiple stereoisomeric forms:

  • Meso form: The (2R,3S)-stereoisomer, which is optically inactive due to an internal plane of symmetry .

It typically appears as colorless to white crystals or powder and is used in food additives, pharmaceuticals, and industrial applications .

Properties

IUPAC Name

dipotassium;2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTYONGGKAJVTE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4K2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Neutralization of Tartaric Acid with Potassium Hydroxide

The most straightforward method for synthesizing dipotassium 2,3-dihydroxybutanedioate involves the neutralization of L-(+)-tartaric acid with potassium hydroxide. This acid-base reaction proceeds via the following stoichiometry:

C4H6O6+2KOHK2C4H4O6+2H2O\text{C}4\text{H}6\text{O}6 + 2\text{KOH} \rightarrow \text{K}2\text{C}4\text{H}4\text{O}6 + 2\text{H}2\text{O}

Procedure :

  • Dissolution : L-(+)-tartaric acid is dissolved in deionized water at 60–70°C under continuous stirring.

  • Titration : Aqueous potassium hydroxide (45–50% w/w) is added incrementally until the pH reaches 7.0–7.5.

  • Crystallization : The solution is cooled to 10–15°C, inducing precipitation.

  • Purification : Crude crystals are recrystallized from hot water (solubility: 0.4 g/mL at 100°C; 0.7 g/mL at 14°C) .

Key Parameters :

ParameterOptimal Range
Temperature60–70°C (dissolution)
pH7.0–7.5
Cooling Rate1–2°C/min
Yield85–92%

This method is favored for laboratory-scale production due to its simplicity. However, residual potassium ions may necessitate additional washing steps to achieve pharmaceutical-grade purity .

Industrial Synthesis via Potassium Hydrogen Tartrate (KHT) Alkalinization

Industrial protocols often utilize potassium hydrogen tartrate (KHT), a byproduct of wine production, as a cost-effective precursor. The reaction with potassium hydroxide follows:

KH5C4O6+KOHK2H4C4O6+H2O\text{KH}5\text{C}4\text{O}6 + \text{KOH} \rightarrow \text{K}2\text{H}4\text{C}4\text{O}6 + \text{H}2\text{O}

Procedure :

  • Slurry Formation : KHT is suspended in water at 50–60°C.

  • Alkalinization : Potassium hydroxide (20% w/w) is added until pH 8.0–8.5.

  • Filtration : Insoluble impurities are removed via membrane filtration (6 bar transmembrane pressure at 70°C) .

  • Crystallization : The filtrate is cooled to 15°C, yielding dipotassium tartrate crystals.

Advantages :

  • Utilizes winemaking waste (e.g., tartar deposits), reducing raw material costs .

  • Scalable to multi-ton production with yields exceeding 90%.

Challenges :

  • Requires stringent pH control to avoid byproduct formation (e.g., potassium sulfate).

  • Ion exchange resins are often needed to remove residual sodium or ammonium ions .

Enzymatic Catalysis from Epoxy Potassium Succinate

A patented biotechnological approach employs immobilized Aspergillus cells to catalyze the conversion of epoxy potassium succinate to dipotassium tartrate .

Procedure :

  • Epoxidation : Maleic anhydride reacts with hydrogen peroxide and potassium hydroxide to form epoxy potassium succinate.

  • Enzymatic Hydrolysis : Immobilized cells (e.g., Aspergillus niger) hydrolyze the epoxide group at 35–37°C for 18–24 hours.

  • Acidification : The resultant tartaric acid is neutralized with potassium hydroxide to pH 3.5.

  • Crystallization : Centrifugation yields L-(+)-dipotassium tartrate with >99.5% optical purity .

Reaction Conditions :

ParameterValue
Temperature35–37°C
Catalyst Loading80–100 g/L
Reaction Time18–24 hours
Yield75–85%

This method is eco-friendly, avoiding hazardous byproducts, but requires specialized bioreactors and prolonged incubation times .

Double Decomposition with Potassium Sulfate

A less common but historically significant method involves the reaction of potassium sodium tartrate (Rochelle salt) with potassium sulfate:

NaKC4H4O6+K2SO4K2C4H4O6+NaKSO4\text{NaK}\text{C}4\text{H}4\text{O}6 + \text{K}2\text{SO}4 \rightarrow \text{K}2\text{C}4\text{H}4\text{O}6 + \text{NaK}\text{SO}4

Procedure :

  • Mixing : Equimolar amounts of Rochelle salt and potassium sulfate are dissolved in boiling water.

  • Precipitation : Sodium potassium sulfate precipitates due to low solubility (0.1 g/mL at 25°C).

  • Separation : The supernatant is decanted and cooled to crystallize dipotassium tartrate .

Limitations :

  • Low atom economy (45–50%) due to coproduct formation.

  • Primarily of academic interest, with limited industrial adoption .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Neutralization85–9295–98Lab-scale12–15
KHT Alkalinization90–9598–99.5Industrial8–10
Enzymatic Catalysis75–8599.5–99.8Pilot-scale20–25
Double Decomposition45–5090–92Obsolete15–18

Chemical Reactions Analysis

Types of Reactions: Compound “dipotassium;2,3-dihydroxybutanedioate” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [specific oxidized product], while reduction may yield [specific reduced product].

Scientific Research Applications

Food Industry

Potassium tartrate is widely utilized in food products for its stabilizing and thickening properties. Its applications include:

  • pH Control Agent : Used to regulate acidity in various food products.
  • Antimicrobial Agent : Helps in preserving food by inhibiting microbial growth.
  • Texture Modifier : Acts as a thickener and stabilizer in sauces and dressings.

Case Study : In a study examining the effects of potassium tartrate on the texture of baked goods, it was found that incorporating potassium tartrate improved the moisture retention and shelf life of products like bread and cakes.

Pharmaceuticals

Potassium tartrate has a long history of use in the pharmaceutical industry:

  • Laxative : Historically used as a laxative administered rectally due to its osmotic properties.
  • Active Ingredient in Medications : It is part of formulations such as Phexxi, a non-hormonal contraceptive approved by the FDA.

Case Study : Research demonstrated that potassium tartrate's interaction with voltage-gated potassium channels (Kv7.3) can modulate neuronal excitability, suggesting potential therapeutic applications in neurological disorders.

Biochemistry and Laboratory Applications

In biochemical research, potassium tartrate serves multiple roles:

  • Buffering Agent : Utilized in microbiological culture media to maintain pH stability.
  • Complexing Agent : Acts as a complexing agent in metal ion solutions for various assays.

Data Table: Biochemical Applications

Application TypeDescriptionExample Use Case
Buffering AgentMaintains pH in culture mediaMicrobial growth studies
Complexing AgentStabilizes metal ions in solutionsSpectrophotometric analysis of narcotine
Antifungal PropertiesInhibits fungal growthReduces colony diameter of Rhizoctonia solani

Agriculture

Potassium tartrate has been investigated for its potential antifungal properties:

  • Fungicide : Studies indicate that it can inhibit the growth of certain fungal pathogens, making it a candidate for organic farming practices.

Case Study : A study showed that treating crops with potassium tartrate resulted in a significant reduction of fungal infections, enhancing crop yield.

Mechanism of Action

The mechanism of action of compound “dipotassium;2,3-dihydroxybutanedioate” involves its interaction with specific molecular targets and pathways. This may include:

  • Binding to specific receptors or enzymes.
  • Modulating specific signaling pathways.
  • Inducing or inhibiting specific biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares dipotassium tartrate with analogous tartrate salts and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Stereochemistry Key Properties
Dipotassium 2,3-dihydroxybutanedioate C₄H₄K₂O₆ 226.27 147-78-4* Racemic (2RS,3RS) or meso (2R,3S) Optically inactive (racemic/meso), soluble in water, hygroscopic .
Potassium Sodium Tartrate (Rochelle Salt) C₄H₄KNaO₆ 210.16 304-59-6 (2R,3R)-enantiomer Optically active, colorless crystals, high solubility in water (63 g/100 mL at 20°C) .
Cysteamine Bitartrate C₄H₁₁NO₆S 225.20 156-57-0 (2R,3R)-tartrate Medicinal use (cystinosis treatment), white crystalline solid .
Copper(II) Tartrate Hydrate C₄H₄CuO₆·xH₂O 441.25 (anhydrous basis) 946843-80-7 (2R,3R)-tartrate Blue-green powder, soluble in acidic/alkaline solutions, used in catalysis .
Barium Tartrate C₄H₄BaO₆ 285.40 5908-81-6 Not specified Limited solubility in water, industrial applications .

*Note: CAS 147-78-4 is cited in for a related compound; dipotassium tartrate’s exact CAS may vary by stereoisomer.

Stereochemical Differences

  • Dipotassium Tartrate : Exists as a racemic mixture or meso form, rendering it optically inactive .
  • Potassium Sodium Tartrate : The (2R,3R)-enantiomer is optically active and historically used in piezoelectric materials .
  • Pharmaceutical Salts (e.g., Varenicline Tartrate) : Typically use the (2R,3R)-form for chiral specificity in drug activity .

Solubility and Stability

  • Dipotassium Tartrate : Highly water-soluble, with stability influenced by stereochemistry (meso form less hygroscopic) .
  • Copper(II) Tartrate : Low water solubility but dissolves in acidic/alkaline media, forming complexes .
  • Barium Tartrate : Poor aqueous solubility, requiring specialized handling .

Key Research Findings

Optical Activity : Racemic dipotassium tartrate’s lack of optical activity (confirmed via polarimetry) distinguishes it from enantiopure salts like potassium sodium tartrate .

Pharmaceutical Efficacy : Tartrate salts enhance drug bioavailability; e.g., cysteamine bitartrate’s rapid absorption compared to freebase forms .

Industrial Relevance : Copper(II) tartrate’s role in asymmetric synthesis highlights the impact of metal-tartrate coordination on catalytic activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing dipotassium;2,3-dihydroxybutanedioate?

  • Synthesis : Neutralize 2,3-dihydroxybutanedioic acid (tartaric acid) with potassium hydroxide in a stoichiometric 1:2 molar ratio. Purify via recrystallization from aqueous ethanol.
  • Characterization :

  • NMR : Use 1^1H and 13^13C NMR to confirm proton environments and carboxylate groups (e.g., δ ~4.3 ppm for hydroxyl protons, δ ~170-180 ppm for carboxyl carbons) .
  • XRD : Analyze crystal structure to confirm salt formation, comparing lattice parameters to analogous tartrate salts like potassium sodium tartrate (Rochelle salt) .
  • FTIR : Identify O–H stretching (~3200 cm1^{-1}) and carboxylate C=O stretching (~1600 cm1^{-1}) bands .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Method : Conduct accelerated stability studies at pH 2–12 (using HCl/NaOH) and monitor degradation via HPLC.
  • Key Findings : The compound is stable in neutral to mildly alkaline conditions (pH 7–9) but undergoes hydrolysis in strongly acidic (pH < 3) or basic (pH > 10) environments, forming tartaric acid and potassium ions. Store solutions at 4°C to minimize decomposition .

Q. What role does this compound play in crystallization or buffer systems?

  • Applications :

  • Crystallography : Acts as a chiral resolving agent in protein crystallization, leveraging its stereospecific hydrogen-bonding motifs (e.g., similar to Rochelle salt in piezoelectric applications) .
  • Buffers : Useful in biochemical assays requiring pH 7–9, such as enzyme activity studies, due to its buffering capacity and low metal-ion interference .

Advanced Research Questions

Q. How can this compound be utilized in chiral resolution of enantiomeric mixtures?

  • Method : Use the compound as a counterion in diastereomeric salt formation. For example, resolve racemic amines by preferential crystallization of one enantiomer’s tartrate salt.
  • Optimization : Vary solvent polarity (e.g., water/ethanol mixtures) and cooling rates to enhance selectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What mechanisms underlie its interaction with biomolecules in biosensor development?

  • Case Study : In electrochemical biosensors, tartrate derivatives (e.g., in gold electrode arrays) stabilize aptamers or antibodies by reducing non-specific adsorption.
  • Protocol : Functionalize electrodes with thiolated aptamers, then block with dipotassium tartrate to passivate surfaces. Validate via impedance spectroscopy and CRP detection (LOD ~0.1 nM) .

Q. How can computational modeling predict its solvation behavior and reactivity?

  • Approach : Use DFT calculations (e.g., Gaussian 09) with the B3LYP/6-31G* basis set to model hydration shells and pKa values.
  • Key Insight : The dianionic form dominates at physiological pH, with strong water coordination at hydroxyl and carboxylate groups (validated via MD simulations) .

Q. How to resolve contradictions in reported crystallographic data for dipotassium tartrate salts?

  • Analysis : Compare XRD data from multiple sources to identify polymorphic variations. For instance, humidity-controlled crystallization may yield monohydrate vs. anhydrous forms, altering unit cell parameters .
  • Validation : Use synchrotron XRD and thermal gravimetric analysis (TGA) to correlate hydration state with structural differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.